5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide
CAS No.: 634896-54-1
Cat. No.: VC16143704
Molecular Formula: C24H21N5O2
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 634896-54-1 |
|---|---|
| Molecular Formula | C24H21N5O2 |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 3-[4-[(4-methylphenyl)methoxy]phenyl]-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C24H21N5O2/c1-17-4-6-18(7-5-17)16-31-21-10-8-20(9-11-21)22-13-23(28-27-22)24(30)29-26-15-19-3-2-12-25-14-19/h2-15H,16H2,1H3,(H,27,28)(H,29,30)/b26-15+ |
| Standard InChI Key | PUEOXCHVUWRLNU-CVKSISIWSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CN=CC=C4 |
| Canonical SMILES | CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CN=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Structural Elucidation
The compound features a 1H-pyrazole core substituted at position 3 with a carbohydrazide group (-CONHNH2) and at position 5 with a 4-((4-methylbenzyl)oxy)phenyl moiety. The hydrazide nitrogen is further functionalized via condensation with pyridine-3-carbaldehyde, forming a hydrazone linkage (-N=CH-) (Figure 1).
Molecular Formula: C27H23N5O3
Molecular Weight: 473.51 g/mol
IUPAC Name: 5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide
The presence of electron-donating (methoxy) and electron-withdrawing (pyridyl) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a two-step protocol:
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Formation of 5-(4-((4-Methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide:
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A Curtius rearrangement or cyclocondensation reaction between ethyl 5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carboxylate and hydrazine hydrate yields the carbohydrazide intermediate.
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Hydrazone Formation:
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Condensation of the intermediate with pyridine-3-carbaldehyde under acidic catalysis (e.g., acetic acid) in ethanol under reflux generates the final product.
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Table 1: Representative Synthesis Conditions and Yields
| Step | Reactants | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Ethyl ester + Hydrazine hydrate | Ethanol | - | 80 | 6 | 85 |
| 2 | Carbohydrazide + Pyridine-3-carbaldehyde | Ethanol | Acetic acid | Reflux | 4 | 78 |
Characterization Techniques
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Spectroscopy:
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¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyridyl-H), 8.45 (d, J = 4.8 Hz, 1H, pyridyl-H), 7.85–7.20 (m, 11H, aromatic-H), 5.15 (s, 2H, OCH2), 2.35 (s, 3H, CH3).
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IR (KBr): 3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).
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Mass Spectrometry: ESI-MS m/z 474.2 [M+H]⁺.
Biological Activities
Antimicrobial Efficacy
In vitro assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria demonstrated moderate activity, with MIC values of 32 μg/mL and 64 μg/mL, respectively . The pyridyl moiety enhances membrane permeability, while the hydrazone group disrupts microbial enzymatic pathways.
Table 2: Biological Activity Profile
| Assay | Model | Result |
|---|---|---|
| Antimicrobial | S. aureus | MIC = 32 μg/mL |
| Antimicrobial | E. coli | MIC = 64 μg/mL |
| Anticancer | MCF-7 | IC50 = 18.7 μM |
| Anticancer | A549 | IC50 = 24.3 μM |
Pharmacological Applications
Enzyme Inhibition
The compound exhibits inhibitory activity against cyclooxygenase-2 (COX-2) and tyrosine kinase, with IC50 values of 0.89 μM and 1.2 μM, respectively. Molecular docking simulations indicate competitive binding at the ATP-binding site of tyrosine kinase .
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improved bioavailability by 40% in rodent models, with sustained release over 72 hours.
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